D-Tryptophan

概要

説明

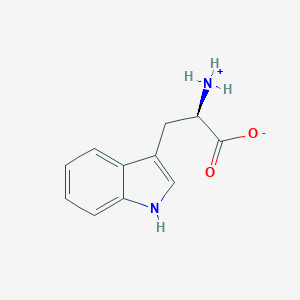

D-Tryptophan is one of the stereoisomers of the amino acid tryptophan. It is an essential amino acid in the human diet, encoded in the standard genetic code as the codon UGG. The distinguishing structural characteristic of tryptophan is that it contains an indole functional group. The D-stereoisomer is occasionally found in naturally produced peptides, such as the marine venom peptide contryphan .

準備方法

Synthetic Routes and Reaction Conditions: D-Tryptophan can be synthesized through various methods, including chemical synthesis and enzymatic resolution. One common method involves the use of a molecularly imprinted self-supported membrane (MISM) for the enantioseparation of racemic tryptophan. This method uses natural polymer sodium alginate as the functional polymer, water as the solvent, and calcium chloride as the crosslinking agent .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of this compound through metabolic pathways that convert precursor molecules into the desired amino acid.

化学反応の分析

Types of Reactions: D-Tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative cyclization reactions, where reagents such as N-sulfonyl oxaziridine enable two-electron oxidation and cyclization on the indole side chain .

Common Reagents and Conditions:

Oxidation: Reagents like N-sulfonyl oxaziridine are used for selective oxidation of the indole side chain.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

Substitution: Substitution reactions can involve reagents like halogens or alkylating agents to modify the indole ring.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated indole compounds.

科学的研究の応用

Food Preservation

Antimicrobial Properties

D-Tryptophan has been identified as an effective natural preservative in the food industry. Its antimicrobial activity against foodborne pathogens makes it a promising alternative to synthetic preservatives. Research has demonstrated that this compound can inhibit the growth of several bacteria, including Escherichia coli and Listeria monocytogenes.

In a study conducted on dairy products, this compound at a concentration of 40 mM significantly inhibited the growth of E. coli O 26:H 11, which is known for its virulence and antibiotic resistance. The study highlighted that this compound could be used as a safe additive to enhance food safety without compromising nutritional value .

Table 1: Antimicrobial Efficacy of this compound Against Foodborne Pathogens

| Pathogen | Concentration (mM) | Inhibition Rate (%) |

|---|---|---|

| E. coli O 26:H 11 | 40 | Significant |

| Listeria monocytogenes | Various | Effective |

| Staphylococcus aureus | Various | Moderate |

Immunomodulation

Role in Allergic Diseases

This compound has shown potential in modulating immune responses, particularly in the context of allergic diseases such as asthma. In experimental models, administration of this compound increased regulatory T cells in the lungs and gut, leading to reduced TH2 responses and amelioration of allergic airway inflammation . This suggests that this compound may serve as a bioactive compound derived from probiotics that can influence immune modulation.

Case Study: Asthma Prevention

A study involving mice demonstrated that feeding this compound prior to asthma induction resulted in increased lung and gut regulatory T cells. This indicates its potential role in preventing allergic airway diseases through modulation of the immune system .

Biofilm Inhibition

Antibiofilm Activity

This compound has also been studied for its ability to inhibit biofilm formation by pathogenic bacteria. Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional treatments. Research indicates that this compound can disrupt quorum sensing mechanisms in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, thereby reducing their biofilm-forming capabilities .

Table 2: Effects of this compound on Biofilm Formation

| Bacterium | Mechanism of Action | Result |

|---|---|---|

| Staphylococcus aureus | Inhibition of quorum sensing | Reduced biofilm formation |

| Pseudomonas aeruginosa | Downregulation of quorum-sensing genes | Significant inhibition |

Therapeutic Potential

Neuropsychopharmacological Applications

Emerging research suggests that this compound may have neuropsychopharmacological applications due to its interactions with G protein-coupled receptors in the central nervous system. Its potential role as a therapeutic agent for neurodegenerative diseases and psychiatric disorders is currently under investigation .

作用機序

D-Tryptophan exerts its effects through various molecular targets and pathways:

Neurotransmitter Regulation: It regulates the level of D-amino acid neurotransmitters in the brain, such as D-serine, which is a co-agonist of N-methyl D-aspartate (NMDA) receptors.

Biofilm Inhibition: this compound inhibits bacterial biofilm formation by interfering with cell-cell communication and adherence.

Metabolic Pathways: It participates in metabolic pathways that produce serotonin and melatonin, which are important for circadian rhythm regulation.

類似化合物との比較

L-Tryptophan: The L-stereoisomer of tryptophan, which is more commonly found in nature and is used in protein biosynthesis.

5-Hydroxytryptophan (5-HTP): A derivative of tryptophan that is a precursor to serotonin.

Melatonin: A hormone derived from tryptophan that regulates sleep-wake cycles.

Uniqueness: D-Tryptophan is unique in its ability to inhibit bacterial biofilm formation and its specific interactions with NMDA receptors. Unlike L-Tryptophan, which is primarily involved in protein synthesis, this compound has specialized roles in modulating neurotransmitter levels and controlling bacterial growth .

生物活性

D-Tryptophan (D-Trp) is a stereoisomer of the amino acid tryptophan, which has garnered attention due to its unique biological activities. This article explores the diverse biological effects of D-Trp, including its antimicrobial properties, influence on immune responses, and potential therapeutic applications.

Overview of this compound

This compound is not as widely studied as its L-form counterpart; however, emerging research highlights its significant biological roles. Unlike L-Tryptophan, D-Trp is produced by certain gut microbiota and has been shown to possess various pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that D-Trp exhibits potent antimicrobial properties against various pathogens.

- Inhibition of Pathogens : D-Trp has been shown to inhibit the growth of enteric pathogens such as Citrobacter rodentium. In vitro studies indicated that D-Trp treatment significantly reduced pathogen burden in infected mice compared to those treated with L-Trp or untreated controls .

- Biofilm Formation : D-Trp also affects biofilm-forming organisms like Staphylococcus aureus and Pseudomonas aeruginosa. It inhibits biofilm formation by downregulating quorum-sensing linked genes, which are crucial for biofilm development .

Table 1: Summary of Antimicrobial Effects of this compound

| Pathogen | Effect of D-Trp | Reference |

|---|---|---|

| Citrobacter rodentium | Inhibition of growth | |

| Staphylococcus aureus | Inhibition of biofilm formation | |

| Pseudomonas aeruginosa | Inhibition of biofilm formation |

Immune Modulation

D-Trp plays a significant role in modulating immune responses. Research indicates that it can influence cytokine production and immune cell activity.

- Cytokine Production : D-Trp has been shown to decrease the production of TH2 cytokines and chemokines in both human and murine immune cells, suggesting a potential role in managing allergic responses and inflammation .

- Inflammation Reduction : In animal models, D-Trp pretreatment resulted in reduced inflammation markers in colonic tissues following exposure to inflammatory agents like DSS (dextran sulfate sodium) . This suggests that D-Trp may have protective effects against inflammatory bowel diseases.

Table 2: Immune Modulatory Effects of this compound

| Immune Response | Effect of D-Trp | Reference |

|---|---|---|

| TH2 Cytokine Production | Decreased | |

| Inflammatory Markers | Reduced in colonic tissues |

Case Studies and Research Findings

Several case studies have provided insights into the therapeutic potential of D-Trp:

- Postembryonic Germ Cell Development : A study identified that D-Trp is 500 times more potent than L-Trp in inducing ovarian development in planarians, highlighting its role in reproductive biology . This finding could have implications for understanding germ cell development in other organisms.

- Gut Microbiome Interactions : Research indicates that D-Trp influences gut microbiota composition and metabolite production, which may contribute to its health benefits. For instance, it enhances the levels of certain tryptophan derivatives that play roles in gut health .

- Potential Therapeutic Applications : Given its immunomodulatory and antimicrobial properties, there is growing interest in using D-Trp for therapeutic purposes, particularly in managing infections and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the primary biological functions of D-Tryptophan, and how do they differ from its L-isomer in metabolic pathways?

- Methodological Answer : this compound's functions are elucidated through comparative metabolomic studies and enantiomer-specific enzyme assays. For example, IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan-2,3-dioxygenase) exhibit differential substrate specificity, with L-Tryptophan primarily metabolized in immune regulation. This compound, however, is less efficiently catabolized by these enzymes, leading to unique roles in biofilm inhibition and sweetener applications . Experimental designs should include chiral chromatography to isolate enantiomers and kinetic assays to measure enzyme activity .

Q. How can researchers validate the immunomodulatory properties of this compound in preclinical models?

- Methodological Answer : Use murine models of autoimmune diseases (e.g., allergic asthma) to assess this compound's effects on T-cell anergy and cytokine profiles. Flow cytometry and ELISA quantify immune cell populations (e.g., regulatory T cells) and kynurenine pathway metabolites. Dose-response studies should compare this compound with IDO inhibitors to isolate enantiomer-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell culture experiments?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear relationships (e.g., biofilm inhibition curves), use sigmoidal dose-response models in software like GraphPad Prism. Central Composite Design (CCD) optimizes variables (e.g., concentration, incubation time) while minimizing experimental runs .

Advanced Research Questions

Q. How can conflicting findings on this compound's role in cancer immunotherapy be resolved?

- Methodological Answer : Contradictions arise from tumor microenvironment heterogeneity. Single-cell RNA sequencing identifies IDO/TDO expression patterns in cancer-associated fibroblasts vs. tumor cells. Co-culture systems (e.g., T cells + tumor spheroids) with this compound supplementation clarify its dual role in nutrient depletion and aryl hydrocarbon receptor (AhR) activation. Meta-analyses of transcriptomic datasets (e.g., TCGA) stratify tumors by tryptophan metabolism signatures .

Q. What experimental frameworks are suitable for studying this compound as a non-nutritional sweetener in food science?

- Methodological Answer : Conduct sensory trials with human cohorts using triangle tests to compare this compound’s sweetness threshold to sucrose. Pair this with HPLC-MS to quantify stability under thermal processing. In vitro assays (e.g., Caco-2 cell models) assess bioavailability and gut microbiota interactions. Cite bibliometric trends showing rising interest in food preservative applications .

Q. How can researchers optimize this compound's incorporation into drug delivery systems for neurodegenerative diseases?

- Methodological Answer : Employ molecular docking simulations to predict this compound's interactions with blood-brain barrier transporters (e.g., LAT1). Nanoparticle formulations (e.g., PLGA) are tested for encapsulation efficiency via dynamic light scattering. In vivo pharmacokinetics in rodent models measure half-life and brain tissue penetration, validated by LC-MS/MS .

Q. Methodological Frameworks

Q. What is the P-E/I-C-O framework for designing this compound studies in immunology?

- Methodological Answer :

- Population (P) : Immune cells (e.g., dendritic cells from murine spleen).

- Exposure/Intervention (E/I) : this compound (10–100 µM) vs. L-Tryptophan controls.

- Comparison (C) : Cells treated with IDO inhibitor (1-MT) or AhR antagonist.

- Outcome (O) : IFN-γ secretion (ELISA) and AhR nuclear translocation (confocal microscopy).

Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Q. How to address data scarcity in this compound research on rare diseases?

- Methodological Answer : Leverage public repositories (e.g., MetaboLights) for untargeted metabolomics data. Apply imputation methods (e.g., k-nearest neighbors) for missing values. Collaborate via consortia to aggregate patient-derived samples, ensuring ethical compliance (IRB approval and informed consent) .

Q. Emerging Trends

Q. What bibliometric trends highlight future directions for this compound research?

- Methodological Answer : Analysis of 865 publications (1987–2023) reveals shifting focus from metabolism to drug development (e.g., kinase inhibitors) and food science. Co-citation networks identify key journals (European Journal of Pharmacology) and emerging keywords ("biofilm inhibition," "AhR signaling"). Researchers should use CiteSpace for trend visualization and gap analysis .

Q. How can machine learning enhance this compound's application in precision medicine?

- Methodological Answer : Train neural networks on chemical libraries to predict this compound derivatives with high binding affinity to cancer targets (e.g., PD-L1). Validate predictions using SPR (surface plasmon resonance) and in vivo xenograft models. Public datasets (ChEMBL) provide training data for QSAR models .

特性

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021418 | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 291.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-12-6, 27813-82-7, 73-22-3 | |

| Record name | (±)-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, DL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。